3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of two benzothiophene rings, each substituted with a chlorine atom, and connected through a hexyl chain with a carbonyl group and an amide linkage
Preparation Methods
The synthesis of 3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves a multi-step organic synthesis process. The general synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Amide Bond Formation: The hexyl chain with a carbonyl group is introduced through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Final Assembly: The final compound is assembled by linking the two benzothiophene rings through the hexyl chain, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as inflammation and apoptosis.
Comparison with Similar Compounds
3-CHLORO-N-{6-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]HEXYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide: This compound has a similar benzothiophene core but differs in the substituents and the presence of a furan ring.
3-chloro-N-(3-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methyl-1-benzothiophene-2-carboxamide: This compound also features a benzothiophene core but includes a dioxido group and a methyl substitution.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a hexyl chain, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H22Cl2N2O2S2 |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
3-chloro-N-[6-[(3-chloro-1-benzothiophene-2-carbonyl)amino]hexyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H22Cl2N2O2S2/c25-19-15-9-3-5-11-17(15)31-21(19)23(29)27-13-7-1-2-8-14-28-24(30)22-20(26)16-10-4-6-12-18(16)32-22/h3-6,9-12H,1-2,7-8,13-14H2,(H,27,29)(H,28,30) |
InChI Key |
SOENUJANWBQNBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCCCCCNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCCCCCNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
Origin of Product |
United States |
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